6-Methoxytetralin-5-carboxylic acid

Description

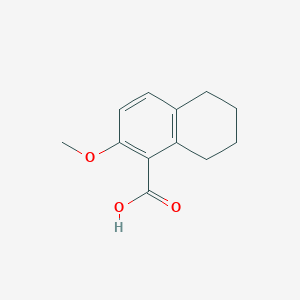

6-Methoxytetralin-5-carboxylic acid is a bicyclic aromatic compound featuring a tetralin (tetrahydronaphthalene) backbone with a methoxy (-OCH₃) group at position 6 and a carboxylic acid (-COOH) group at position 3.

Properties

IUPAC Name |

2-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h6-7H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCRLEOPTMKRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCCC2)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxytetralin-5-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with tetralin, which undergoes a series of functional group transformations.

Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.

Carboxylation: The carboxylic acid group at the 5-position can be introduced via a Friedel-Crafts acylation reaction followed by oxidation.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxytetralin-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties

Research indicates that compounds similar to 6-methoxytetralin-5-carboxylic acid may exhibit neuroprotective effects. For instance, studies on related carboxylic acids have shown potential benefits in reducing oxidative stress and protecting against neurodegenerative conditions like Alzheimer’s disease and ischemic strokes . The structural similarities suggest that this compound could possess similar properties, warranting further investigation.

Antioxidant Activity

The ability of carboxylic acids to scavenge free radicals is well-documented. In particular, derivatives of tetralin have been studied for their antioxidant capabilities, which can mitigate oxidative damage in biological systems. A study highlighted the radical scavenging properties of related compounds, indicating that this compound might also be effective in this regard .

Synthetic Organic Chemistry

Carboxamide Protecting Groups

In peptide synthesis, this compound has been explored as a potential carboxamide protecting group. Research demonstrated that tetralinylamines derived from this compound could effectively protect amide functionalities during synthesis, enhancing the yields of peptide derivatives . The stability of these protecting groups under various reaction conditions makes them valuable in complex organic syntheses.

| Protecting Group | Stability | Cleavage Conditions | Yield (%) |

|---|---|---|---|

| Tetralinyl | High | TFA-CH2Cl2-Anisole | 40-86 |

| 5-Methoxy-Tetralin | Moderate | BTFA | Complete after 3-4 hours |

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for its potential to enhance mechanical properties and thermal stability. Polymers modified with carboxylic acids often exhibit improved adhesion and compatibility with other materials, making them suitable for applications in coatings and composites .

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of related indole derivatives found that these compounds significantly reduced ischemic area size in animal models. This suggests that similar mechanisms may be applicable to this compound, highlighting its potential in treating neurodegenerative diseases .

Case Study 2: Peptide Synthesis

In a detailed synthesis experiment, researchers utilized this compound as a protecting group for asparagine and glutamine residues in peptide chains. The study reported successful cleavage under mild conditions while maintaining high yields, demonstrating the practical utility of this compound in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 6-Methoxytetralin-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

Core Backbone:

- 6-Methoxytetralin-5-carboxylic Acid : Tetralin (bicyclic system: fused benzene and cyclohexane rings).

- 6-Methoxybenzo[d][1,3]dioxole-5-carboxylic Acid (CAS 7168-93-6) : Features a benzo-dioxole ring (fused benzene and 1,3-dioxole rings) .

- 7-Methoxy-1H-indole-3-carboxylic Acid (CAS 4382-54-1) : Indole backbone with substitutions at positions 7 (methoxy) and 3 (carboxylic acid) .

- 5-Methoxyindole-2-carboxylic Acid Ethyl Ester (CAS 128717-77-1) : Indole core with methoxy at position 5 and an ethyl ester at position 2 .

Key Differences:

- The tetralin system in this compound confers greater rigidity compared to the planar benzo-dioxole or indole systems.

- Substituent positions influence electronic properties: Methoxy groups are electron-donating, while carboxylic acids are electron-withdrawing, altering reactivity in electrophilic substitutions or coupling reactions .

Physical and Chemical Properties

Notes:

- Tetralin derivatives generally exhibit higher thermal stability than indoles due to their saturated cyclohexane ring.

- Carboxylic acid derivatives (e.g., 7-Methoxy-1H-indole-3-carboxylic Acid) have higher melting points compared to ester analogs (e.g., 5-Methoxyindole-2-carboxylic Acid Ethyl Ester) due to hydrogen bonding .

Key Research Findings

- Reactivity : Methoxy groups in ortho positions (e.g., 6-Methoxybenzo[d][1,3]dioxole-5-carboxylic Acid) enhance steric hindrance, slowing electrophilic substitution but favoring regioselective reactions .

- Bioactivity : Indole-3-carboxylic acids (e.g., 7-Methoxy-1H-indole-3-carboxylic Acid) show promise as anti-inflammatory agents, while ester derivatives improve membrane permeability .

- Stability : Benzo-dioxole systems (e.g., 6-Methoxybenzo[d][1,3]dioxole-5-carboxylic Acid) exhibit resistance to oxidative degradation compared to indoles .

Biological Activity

6-Methoxytetralin-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound is part of a broader class of methoxytetralins, which have been studied for various pharmacological effects, including neuroprotective, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of methoxytetralins, including this compound. In vitro experiments demonstrated that this compound can significantly protect neuronal cells from oxidative stress-induced damage. For instance, it was shown to enhance cell viability in SH-SY5Y cells subjected to hydrogen peroxide-induced oxidative stress, achieving up to 80% restoration of cellular viability .

The neuroprotective effects are attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits strong scavenging capabilities against reactive oxygen species (ROS), which are implicated in neurodegenerative diseases.

- MAO-B Inhibition : It has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that contributes to oxidative stress in the brain .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. In studies using A549 human lung adenocarcinoma cells, it demonstrated significant cytotoxic effects at concentrations around 100 µM. The compound's structure-dependence on anticancer activity was noted, suggesting that modifications to its chemical structure could enhance efficacy against different cancer cell lines .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays as well. It was found to possess antibacterial properties against various pathogenic bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Summary of Biological Activities

In Vitro Study Results

| Compound Concentration (µM) | Cell Viability (%) | Type of Cell Line | Reference |

|---|---|---|---|

| 50 | 75 | SH-SY5Y | |

| 100 | 60 | A549 | |

| 10 | 80 | Various bacterial strains |

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a controlled study, SH-SY5Y neuronal cells were exposed to oxidative stress via hydrogen peroxide. Treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. This suggests a robust neuroprotective effect that could be beneficial for conditions like Parkinson's disease.

Case Study 2: Anticancer Screening

A series of tests were conducted on A549 lung adenocarcinoma cells where varying concentrations of the compound were administered. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity, thereby establishing the compound as a candidate for further anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.